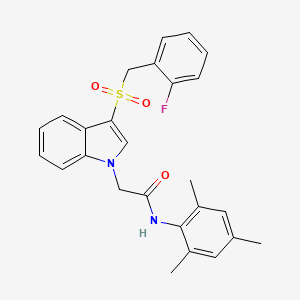

![molecular formula C8H11ClF2O2S B2475669 (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride CAS No. 2253641-06-2](/img/structure/B2475669.png)

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

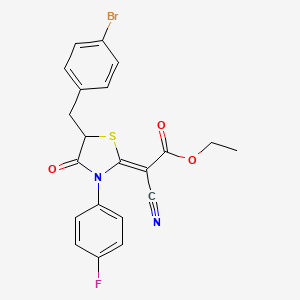

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. 1.0]heptanyl)methanesulfonyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride finds its application primarily in the realm of chemical synthesis and functionalization. A closely related compound, trifluoromethanesulfonyl chloride (CF3SO2Cl), is utilized extensively for the formation of various bonds including C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. These compounds are instrumental in enantioselective chlorination and other reactions requiring electrophilic chlorination, highlighting their significance in synthetic organic chemistry (Chachignon, Guyon, & Cahard, 2017). Moreover, trifluoromethanesulfonic acid, a derivative of a similar compound, is used in organic synthesis for various reactions such as electrophilic aromatic substitution, carbon–carbon and carbon–heteroatom bond formation, and synthesis of heterocyclic structures (Kazakova & Vasilyev, 2017).

Environmental Degradation and Impact

The environmental degradation of polyfluoroalkyl chemicals, which include compounds structurally similar to (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride, has been a subject of research. Studies have examined the microbial degradation of these compounds in various environmental settings, providing insights into their fate and potential impact on ecosystems. Microbial degradation pathways, half-lives, and the potential formation of toxic degradation products like PFCAs and PFSAs from these compounds are crucial for understanding their environmental implications (Liu & Avendaño, 2013).

Advanced Oxidation Processes

In environmental remediation, compounds like (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride can be relevant in the context of Advanced Oxidation Processes (AOPs). Chloride ions, a potential degradation product of such compounds, can interact with strong oxidants in AOPs, leading to the formation of chlorine radicals. These radicals may participate in the conversion of organic substrates, highlighting the need for understanding the impact of these processes on environmental safety and the formation of potentially harmful chlorinated by-products (Oyekunle, Cai, Gendy, & Chen, 2021).

Eigenschaften

IUPAC Name |

(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF2O2S/c9-14(12,13)5-7-4-2-1-3-6(7)8(7,10)11/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINHFDBHBVAGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)C2(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B2475596.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2475598.png)

![6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2475601.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)